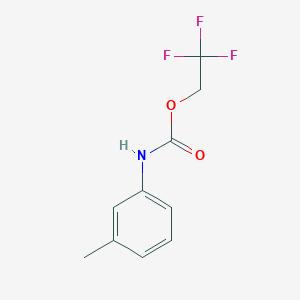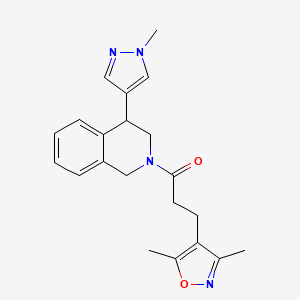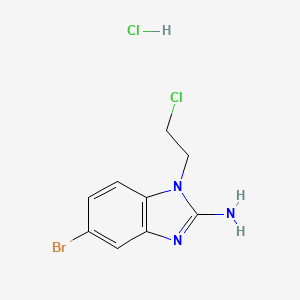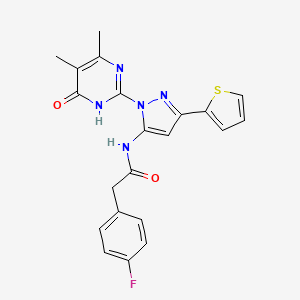
2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate (TFEC) is a synthetic compound used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that has a wide range of uses due to its unique properties. TFEC is an important reagent in organic synthesis and can be used as a catalyst, a reactant, or a protective group. It is also used in a variety of biochemical and physiological experiments, making it a valuable tool for scientists. We will also discuss potential future directions for TFEC research.
Aplicaciones Científicas De Investigación
Chemical Analysis Techniques
2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate is used in the development of high-performance liquid chromatographic techniques for the determination of carbamate insecticides. A study described a method involving post-column fluorometric labeling for the detection of N-Methyl carbamate insecticides and carbamate metabolites at nanogram levels. This technique demonstrated high resolution, sensitivity, and selectivity, essential for analyzing multicarbamate insecticide residues (R. T. Krause, 1979).
Chiral Stationary Phases in Chromatography
Research on 3-Fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose, including their use as chiral stationary phases for high-performance liquid chromatographic enantioseparation, is relevant. These studies have shown that certain derivatives exhibit excellent chiral recognition abilities, highlighting their importance in the resolution of racemates and contributing to the advancement of chiral drug analysis (B. Chankvetadze et al., 1997).
Material Science
In material science, the synthesis and characterization of novel carbazole-based ligands and their europium(III) complexes for potential luminescence applications have been explored. Studies demonstrated that these complexes exhibit intense red emission under blue-light excitation, suggesting their utility as visible-light excitable red phosphors. This research opens pathways for developing advanced materials for lighting and display technologies (P. He et al., 2009).
Organic Synthesis and Catalysis
In organic synthesis, the investigation into photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds has highlighted the importance of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals. Such research provides valuable insights into developing new methodologies for introducing fluoromethyl groups into organic compounds, enhancing their properties and applications (T. Koike & M. Akita, 2016).
Fluorescent Detection of Explosives
The development of fluorescent poly(2,7-carbazole) polymers for the detection of explosive compounds like TNT and DNT showcases an application in security and surveillance. These polymers exhibit high sensitivity and recyclability in fluorescence quenching, attributed to their strong electron-donating capabilities and the structural design that minimizes interchain interactions. Such materials are promising for sensitive and rapid detection of hazardous substances (Heran Nie et al., 2011).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-7-3-2-4-8(5-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLJEFXWCQWLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2830843.png)
![Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether](/img/structure/B2830844.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830847.png)

![1-(1,2-Benzoxazol-3-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2830851.png)








